molecular formula C15H14N4O3 B2702338 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034522-47-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2702338
CAS RN: 2034522-47-7
M. Wt: 298.302
InChI Key: JOJYIBAHCSKPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a benzofuran ring. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a saturated four-membered ring with one nitrogen atom and three carbon atoms. The benzofuran ring is a fused ring system that consists of a benzene ring fused to a furan ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. The presence of these rings would likely be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. The 1,2,3-triazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. For example, 1,2,3-triazole derivatives are typically white or colorless solids that are highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

The primary target of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .

Biochemical Pathways

The inhibition of Carbonic Anhydrase-II by the compound affects the carbon dioxide hydration and bicarbonate buffer system in the body. This system is crucial for maintaining pH balance and facilitating gas exchange in the lungs . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

The presence of the 1h-1,2,3-triazole moiety in the compound suggests that it may have good chemical stability, which could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase-II activity. This can lead to alterations in pH regulation and gas exchange processes in the body . The specific cellular effects are likely to depend on the tissue type and the extent of Carbonic Anhydrase-II expression and activity in those tissues.

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-21-12-4-2-3-10-7-13(22-14(10)12)15(20)18-8-11(9-18)19-6-5-16-17-19/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJYIBAHCSKPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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